Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate
Description
Properties
IUPAC Name |
methyl 2-[3,4-dichloro-5-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(12)7(3-5)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFPOZCWAEJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate involves several steps, typically starting with the appropriate phenylacetate precursorThese reactions can be carried out using various reagents and catalysts to ensure the selective introduction of the difluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is being investigated for its potential as an anticancer agent. Research has shown that this compound exhibits antiproliferative effects against several cancer cell lines, including:
- HeLa (Cervical Cancer) : IC50 values around 226 µg/mL.
- A549 (Lung Cancer) : IC50 values approximately 242 µg/mL.
These findings suggest moderate potency against these cancer types, indicating potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains:
- Staphylococcus aureus : MIC values below 100 µg/mL.
- Escherichia coli : Similar efficacy observed.
These results indicate its potential use in developing new antimicrobial agents, particularly in combating resistant strains.
Agrochemicals
This compound is also being explored for its herbicidal properties. Its unique chemical structure allows it to interact with specific biochemical pathways in plants, potentially leading to effective weed control strategies.
Anticancer Efficacy
A study published in PMC evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner at concentrations as low as 10 µM.
Antimicrobial Testing
Another study assessed the antimicrobial properties against both gram-positive and gram-negative bacteria. The compound inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.
Mechanism of Action
The mechanism of action of Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3,4-Dichloro-5-(Trifluoromethoxy)Phenylacetic Acid (CAS 1706430-35-4)
Structural Relationship : The target compound is the methyl ester of this carboxylic acid.
Key Differences :
- Functional Group : The ester group (COOCH$_3$) in the target compound replaces the carboxylic acid (COOH) group, altering polarity and lipophilicity. Esters typically exhibit lower melting points and higher volatility compared to acids.
- Substituent : The trifluoromethoxy (OCF$3$) group in the acid is replaced by difluoromethoxy (OCF$2$H) in the ester. This reduces electronegativity slightly but retains resistance to enzymatic degradation, a common feature of fluorinated groups .
Applications : The acid derivative is labeled for R&D use, suggesting its role as a precursor in synthesizing bioactive esters like the target compound .
Ethyl Phenylacetate (CAS 101-97-3)
Structural Relationship : Both are phenylacetate esters.
Key Differences :
- Substituents : Ethyl phenylacetate lacks halogen or fluorinated substituents, making it less sterically hindered and more lipophilic than the target compound.
Applications : Ethyl phenylacetate is widely used in flavorings and fragrances, whereas the halogenated target compound may find niche applications in medicinal chemistry due to its stability and binding properties .
Pantoprazole Sodium Derivatives (e.g., CAS 164579-32-2)
Structural Relationship : These benzimidazole-based pharmaceuticals share the difluoromethoxy (OCF$_2$H) substituent.
Key Differences :
- Core Structure : Pantoprazole derivatives feature a benzimidazole-sulfinylpyridyl backbone, while the target compound is a phenylacetate ester.
- Functionality : The difluoromethoxy group in both compounds likely enhances metabolic stability, but the target compound’s ester group may improve membrane permeability compared to the sulfinyl group in Pantoprazole .
Substituent Effects on Physicochemical Properties
Halogen vs. Fluorinated Substituents
- Difluoromethoxy Group: Balances lipophilicity and polarity, improving bioavailability compared to non-fluorinated analogs .
Ester vs. Acid Functional Groups
- Solubility : The ester form is less water-soluble than the carboxylic acid but more compatible with lipid membranes.
- Stability : Esters are generally more hydrolytically stable than acids in acidic environments, making them suitable for oral drug formulations .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Substituents | Functional Group | Key Applications |
|---|---|---|---|---|
| Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate | C${10}$H${8}$Cl${2}$F${2}$O$_{3}$ | 3,4-Cl; 5-OCF$_2$H | Ester | R&D/Pharmaceutical intermediate |
| 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid | C${9}$H${5}$Cl${2}$F${3}$O$_{3}$ | 3,4-Cl; 5-OCF$_3$ | Carboxylic acid | Synthetic precursor |
| Ethyl Phenylacetate | C${10}$H${12}$O$_{2}$ | None | Ester | Flavors/Fragrances |
| Pantoprazole Sodium | C${16}$H${14}$F${2}$N${3}$NaO$_{4}$S | 5-OCF$_2$H; benzimidazole | Sulfinyl | Proton pump inhibitor |
Biological Activity
Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of chlorine and difluoromethoxy groups that enhance its lipophilicity and reactivity. This structural configuration allows for effective interaction with various biological targets, making it a valuable compound in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethoxy group enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects. Preliminary studies suggest that it may inhibit certain enzymes or interact with receptor sites, although detailed molecular pathways are still under investigation.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Lines Tested : Significant cytotoxic effects have been observed against multiple cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). In vitro assays indicate effective concentrations for inhibiting cell proliferation.
- Synergistic Effects : Research indicates enhanced cytotoxicity when combined with established chemotherapeutics such as doxorubicin. This synergy is particularly notable in resistant cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Spectrum of Activity : It has demonstrated efficacy against a variety of bacterial strains, suggesting potential applications in developing new antimicrobial agents. Its unique chemical structure may disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | Observed Effects |
|---|---|---|
| Anticancer | HeLa, HepG2, A549 | Significant cytotoxicity at low IC50 values |
| Antimicrobial | Various bacterial strains | Effective against Gram-positive and Gram-negative bacteria |
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on HeLa cells, revealing an IC50 value of 12 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Assessment : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for both strains, indicating potent antimicrobial activity.
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing Methyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves sequential functionalization of a phenylacetate scaffold. A plausible route includes:
Chlorination: Introduce 3,4-dichloro substituents via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or SOCl₂ under controlled temperature (0–5°C) to minimize over-chlorination .
Difluoromethoxy Installation: React the intermediate with difluoromethyl triflate (CF₂HOTf) or hexafluoropropylene oxide (HFPO) under basic conditions (e.g., K₂CO₃ in DMF) to achieve regioselective O-difluoromethylation .
Esterification: Protect the carboxylic acid group using methanol and H₂SO₄ as a catalyst.
Purification Challenges:
- Byproduct Removal: Residual chlorinated intermediates or over-oxidized species (e.g., sulfones from incomplete control of difluoromethoxy groups) require column chromatography (silica gel, hexane/EtOAc gradient) .
- Stability: Store intermediates at 0–6°C to prevent hydrolysis of the ester group .
Q. Q2. How can researchers validate the structural identity of this compound, and which analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify the difluoromethoxy group (δ 6.3–6.8 ppm as a triplet due to ²J₆ coupling with fluorine) and ester methyl protons (δ 3.6–3.8 ppm) .
- ¹⁹F NMR: Confirm the -OCF₂H group (δ -80 to -85 ppm, split into a doublet of triplets) .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify the molecular ion [M+H]⁺ at m/z 311.0 (calculated for C₁₀H₈Cl₂F₂O₃).
- HPLC-PDA: Monitor purity (>97% by area normalization) using a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .
Advanced Research Questions
Q. Q3. How do researchers resolve contradictions in reported bioactivity data for derivatives of this compound, particularly in enzyme inhibition assays?
Methodological Answer: Discrepancies often arise from:
Assay Conditions: Variations in buffer pH (e.g., phosphate vs. Tris-HCl) can alter ionization states of the difluoromethoxy group, affecting binding affinity. Standardize assays to pH 7.4 ± 0.2 .
Impurity Interference: Trace sulfone byproducts (from overoxidation during synthesis) may exhibit off-target activity. Quantify impurities via LC-MS and correlate their presence with bioactivity outliers .
Statistical Validation: Apply multivariate analysis (e.g., PCA) to datasets to isolate variables (e.g., solvent polarity, temperature) contributing to contradictory results .
Q. Q4. What experimental designs optimize the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the ester group is the primary instability mechanism. Accelerated stability studies (40°C/75% RH for 6 months) can model degradation kinetics .
- Stabilization Strategies:
- pH Control: Use citrate buffers (pH 4.0–5.0) to slow ester hydrolysis .
- Lyophilization: Formulate as a lyophilized powder to reduce water-mediated degradation .
- Analytical Monitoring: Track degradation products (e.g., free carboxylic acid) via UPLC-MS/MS .
Q. Q5. How can researchers address stereochemical uncertainties in derivatives containing the difluoromethoxy group?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IC-3 column with n-hexane/isopropanol (90:10) to resolve enantiomers. Monitor elution at 220 nm .
- X-ray Crystallography: Co-crystallize the compound with a chiral host (e.g., cyclodextrin) to determine absolute configuration .
- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict vibrational circular dichroism (VCD) spectra and compare with experimental data .
Q. Q6. What methodologies are employed to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substrate Design: Introduce a boronate ester at the 4-position of the phenyl ring for Suzuki coupling. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Challenges:
- Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂H) deactivates the ring, requiring elevated temperatures (100–120°C) .
- Side Reactions: Monitor for protodeboronation by LC-MS and optimize ligand choice (e.g., SPhos for enhanced stability) .
Q. Q7. How can computational chemistry predict the environmental persistence of this compound, and what experimental validations are critical?
Methodological Answer:
- In Silico Tools:
- EPI Suite: Estimate biodegradation half-life (e.g., >60 days indicates high persistence) .
- Molecular Dynamics (MD): Simulate interactions with soil enzymes (e.g., laccases) to predict degradation pathways .
- Experimental Validation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
